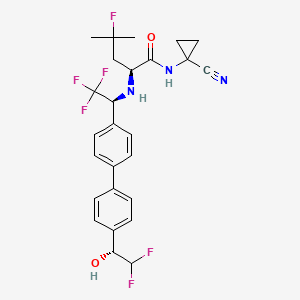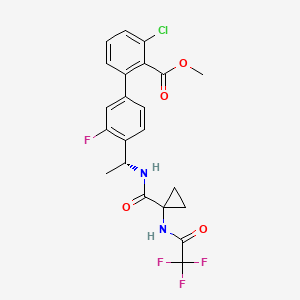
Clasto-lactacystin β-lactone
概述
描述
Omuralide is a secondary metabolite derived from the microbial fermentation of Streptomyces lactacystinaeus. It is a potent and selective inhibitor of the 20S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins in cells. Omuralide is a transformation product of lactacystin, which itself is not active against proteasomes but converts into omuralide under physiological conditions .
科学研究应用
Omuralide has a wide range of scientific research applications, including:
作用机制
Omuralide exerts its effects by covalently modifying the active site threonine residues of the 20S proteasome. This modification inhibits the proteolytic activity of the proteasome, preventing the degradation of proteins and leading to the accumulation of damaged or misfolded proteins in the cell . The inhibition of the proteasome can induce cell death, making omuralide a potential therapeutic agent for cancer and other diseases .
安全和危害
未来方向
Clasto-lactacystin beta-lactone has been used in research to study its effects on memory improvements in mice . It has also been used as a proteasome inhibitor in human ovarian surface epithelium (HOSE) cells . Chronic treatment with this drug may be a prospective model of cardiorenal damage suitable for testing pharmacological drugs as protective agents .
生化分析
Biochemical Properties
Clasto-lactacystin beta-lactone plays a crucial role in biochemical reactions by targeting the 20S proteasome, a core component of the ubiquitin-proteasome pathway responsible for protein degradation. It irreversibly alkylates the N-terminal threonine of the proteasome’s beta subunit, leading to the inhibition of proteolytic activities . This interaction results in the accumulation of ubiquitinated proteins, which are typically marked for degradation . The compound’s specificity and potency make it a valuable tool for studying proteasome function and protein turnover.
Cellular Effects
Clasto-lactacystin beta-lactone exerts significant effects on various cell types and cellular processes. By inhibiting the proteasome, it disrupts protein degradation, leading to the accumulation of misfolded or damaged proteins . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, clasto-lactacystin beta-lactone has been shown to induce cell cycle arrest and apoptosis by preventing the degradation of pro-apoptotic factors . Additionally, it influences the presentation of antigens by major histocompatibility complex class I molecules, impacting immune responses .
Molecular Mechanism
The molecular mechanism of clasto-lactacystin beta-lactone involves its irreversible binding to the 20S proteasome. The compound specifically targets the N-terminal threonine of the proteasome’s beta subunit, forming a covalent bond that inhibits proteolytic activity . This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell . The resulting disruption of protein homeostasis triggers various cellular responses, including cell cycle arrest, apoptosis, and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clasto-lactacystin beta-lactone can vary over time. The compound is known to be rapidly hydrolyzed in aqueous buffers, which can affect its stability and potency . Studies have shown that clasto-lactacystin beta-lactone can inhibit proteasome activity within hours of exposure, leading to the accumulation of ubiquitinated proteins and subsequent cellular responses . Long-term exposure to the compound has been associated with sustained inhibition of proteasome activity and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of clasto-lactacystin beta-lactone in animal models are dose-dependent. At lower doses, the compound effectively inhibits proteasome activity without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and impaired cellular function . Studies have demonstrated that clasto-lactacystin beta-lactone can induce apoptosis and inhibit tumor growth in animal models of cancer, highlighting its potential therapeutic applications .
Metabolic Pathways
Clasto-lactacystin beta-lactone is involved in the ubiquitin-proteasome pathway, a critical metabolic pathway for protein degradation. The compound interacts with the 20S proteasome, inhibiting its proteolytic activity and preventing the degradation of ubiquitinated proteins . This inhibition affects metabolic flux and can lead to the accumulation of specific metabolites within the cell . The compound’s role in this pathway underscores its importance in regulating protein homeostasis and cellular function.
Transport and Distribution
Within cells, clasto-lactacystin beta-lactone is transported and distributed to various cellular compartments. The compound is cell-permeable, allowing it to enter cells and interact with the proteasome . It is believed to be distributed throughout the cytoplasm, where it exerts its inhibitory effects on the proteasome . The transport and distribution of clasto-lactacystin beta-lactone are essential for its ability to effectively inhibit proteasome activity and impact cellular processes.
Subcellular Localization
Clasto-lactacystin beta-lactone primarily localizes to the cytoplasm, where it interacts with the 20S proteasome . The compound’s cell-permeable nature allows it to access the proteasome within the cytoplasm and inhibit its activity . This subcellular localization is crucial for the compound’s ability to disrupt protein degradation and induce cellular responses. Additionally, the compound’s interaction with the proteasome may be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of omuralide involves several key steps, including the Ugi four-component condensation reaction to prepare highly functionalized pyroglutamic acid derivatives . The stereoselective alkylation of substituted proline ester is another critical step in the synthesis of omuralide and its analogs . The total synthesis of omuralide has been achieved through various methods, including asymmetric ketene [2+2]-cycloaddition .
Industrial Production Methods
Industrial production of omuralide typically involves microbial fermentation followed by chemical transformation. The fermentation process uses Streptomyces lactacystinaeus to produce lactacystin, which is then converted into omuralide through chemical reactions under controlled conditions .
化学反应分析
Types of Reactions
Omuralide undergoes several types of chemical reactions, including:
Oxidation: Omuralide can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in omuralide.
Substitution: Substitution reactions can introduce different substituents into the omuralide molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of omuralide include:
Isocyanides: Used in the Ugi reaction to form pyroglutamic acid derivatives.
Acyl chlorides: Used in the synthesis of key intermediates.
Chiral boron agents: Used in stereoselective alkylation reactions.
Major Products
The major products formed from these reactions include various omuralide derivatives with modified functional groups, which can have different biological activities and properties .
相似化合物的比较
Similar Compounds
Lactacystin: The precursor to omuralide, which converts into omuralide under physiological conditions.
Salinosporamide A: Another potent proteasome inhibitor with a similar mechanism of action.
Epoxomicin: A natural product that inhibits the proteasome by a different mechanism.
Uniqueness
Omuralide is unique in its ability to specifically inhibit the 20S proteasome without affecting other protease activities in the cell. This selectivity makes it a valuable tool for studying proteasome function and a promising candidate for therapeutic applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Clasto-lactacystin beta-lactone involves the conversion of clasto-lactacystin beta-lactone methyl ester to the desired compound through a series of chemical reactions.", "Starting Materials": ["Clasto-lactacystin beta-lactone methyl ester", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone", "Hexane"], "Reaction": ["Step 1: Reduction of Clasto-lactacystin beta-lactone methyl ester using sodium borohydride in methanol to obtain Clasto-lactacystin beta-lactone alcohol", "Step 2: Treatment of Clasto-lactacystin beta-lactone alcohol with hydrochloric acid in acetone to obtain Clasto-lactacystin beta-lactone", "Step 3: Purification of Clasto-lactacystin beta-lactone through recrystallization in hexane"] } | |
CAS 编号 |
154226-60-5 |
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
(1S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5?,6?,7?,10-/m0/s1 |
InChI 键 |
FWPWHHUJACGNMZ-BSZUBZAZSA-N |
手性 SMILES |
CC1C2[C@@](C(=O)O2)(NC1=O)C(C(C)C)O |
SMILES |
CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |
规范 SMILES |
CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |
外观 |
Solid powder |
Pictograms |
Acute Toxic; Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
c-lact compound clasto-lactacystin beta-lactone clasto-lactacystin beta-lactone, (1R-(1alpha(S*),4beta,5alpha))-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



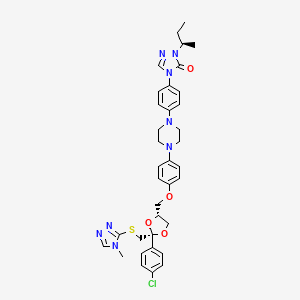


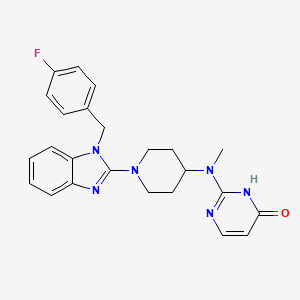
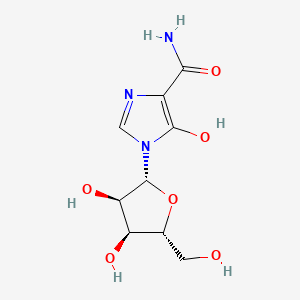

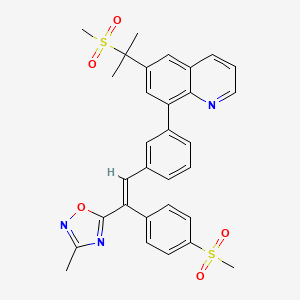

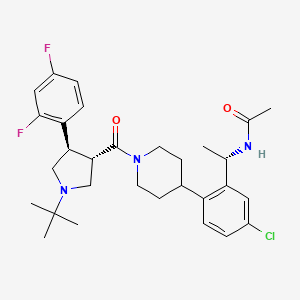
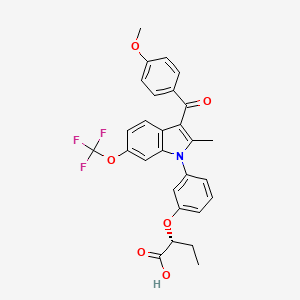
![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)

